Acrylodan
Overview
Description
Acrylodan, also known as 6-acryloyl-2-dimethylaminonaphthalene, is a fluorescent probe that is highly sensitive to solvent polarity. It is particularly selective for thiol moieties in proteins, and its quantum yield significantly increases upon reacting with thiols. This property makes Acrylodan a valuable tool for studying hydrophobic domains, conformational changes, and dipolar relaxation processes in proteins .
Synthesis Analysis
The synthesis of Acrylodan involves the chemical modification of the 6-acyl-2-dimethylaminonaphthalene moiety. This compound is synthesized to possess a reactive acryloyl group that can selectively label thiol groups in proteins, which is a key feature for its use as a fluorescent probe .
Molecular Structure Analysis
Acrylodan's molecular structure includes a naphthalene ring system with a dimethylamino group at the second position and an acryloyl group at the sixth position. This structure is responsible for its polarity-sensitive fluorescence properties. The presence of the acryloyl group allows for selective reaction with thiol groups, making it a site-specific probe for proteins .
Chemical Reactions Analysis
Acrylodan reacts with thiol groups in proteins, forming a covalent bond. This reaction enhances the quantum yield of the fluorescent probe, making it a powerful tool for detecting changes in the local environment of the labeled thiol. For example, acrylodan has been used to label cysteine residues in interleukin-1 beta, resulting in modified proteins that retain their biological activity and receptor binding capabilities .
Physical and Chemical Properties Analysis
The physical and chemical properties of Acrylodan are characterized by its sensitivity to the polarity of its environment, which is reflected in its fluorescence spectra and lifetimes. Studies have shown that Acrylodan-labeled proteins can undergo nanosecond motion within a biogel, and the local environment around the labeled cysteine residue in proteins like serum albumin can influence the dipolar relaxation kinetics . Additionally, the binding of Acrylodan to human serum albumin has been studied, revealing that it binds tightly to cysteine-34 and possibly to a secondary site with less affinity .
Scientific Research Applications
1. Protein Conformational Studies
Acrylodan, a thiol-reactive analog of the fluorescent dye Prodan, has been widely utilized in studying protein conformational changes. It has been used to explore postadsorption conformational changes in proteins like bovine serum albumin (BSA) when adsorbed to various substrates. Studies have demonstrated that Acrylodan-labeled BSA exhibits shifts in fluorescence emission upon adsorption, indicative of conformational alterations (Garrison et al., 1992).
2. Protein-Probe Interaction Studies
The interaction of Acrylodan with human serum proteins, such as human serum albumin (HSA), has been a focus of research. Fluorescence spectroscopy revealed that Acrylodan binds tightly to specific sites on HSA, providing insights into protein structure and dynamics (Moreno et al., 1999).
3. Fluorescent Probing for Proteins
Acrylodan has been synthesized and characterized for its selective labeling of thiol groups in proteins. Its fluorescence properties, which are highly sensitive to environmental changes, make it a valuable tool for studying hydrophobic domains and conformational changes in proteins. This application has been demonstrated in various proteins, including parvalbumin, troponin C, and carbonic anhydrase (Prendergast et al., 1983).
4. Studying Protein Dynamics in Biogels
Acrylodan-labeled proteins like BSA and HSA have been studied within biogels to understand protein behavior in restricted environments. Investigations have focused on the dipolar relaxation and rotational dynamics of the acrylodan moiety within these proteins, providing insights into protein motion and interaction within biogels (Jordan et al., 1995).
5. Site-Specific Protein Labeling
Research has demonstrated the use of Acrylodan for site-specific chemical modification of proteins. For example, Acrylodan has been used to modify specific residues in interleukin-1 beta, aiding in the study of protein-receptor interactions and the impact of structural modifications on bioactivity (Yem et al., 1992).
6. Fluorescence Studies in Polar Solvents
Acrylodan's photophysical behavior has been examined in various polar solvents, with a focus on understanding the specific and general effects influencing its emission properties. This research is crucial for interpreting fluorescence data in biological studies (Cerezo et al., 2001).
Safety And Hazards
If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. Wash off with soap and plenty of water and consult a doctor .
properties
IUPAC Name |
1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h4-10H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWAJFNEGAJETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235737 | |
Record name | Acrylodan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acryloyl-2-dimethylaminonaphthalene | |
CAS RN |
86636-92-2 | |
Record name | Acrylodan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086636922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylodan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.